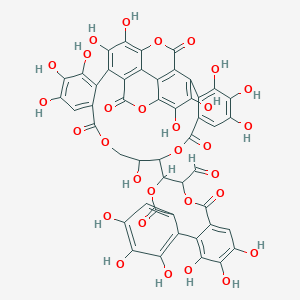

Punicalagin

Description

Propriétés

IUPAC Name |

3,4,5,16,17,18-hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-5-16-40(76-46(70)9-3-13(52)28(56)32(60)18(9)17-8(44(68)74-16)2-12(51)27(55)31(17)59)39-15(54)6-73-43(67)7-1-11(50)29(57)33(61)19(7)21-25-23-24-26(48(72)78-41(23)37(65)35(21)63)22(36(64)38(66)42(24)77-47(25)71)20-10(45(69)75-39)4-14(53)30(58)34(20)62/h1-5,15-16,39-40,50-66H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLUADAGHCXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894768 | |

| Record name | Punicalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1084.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65995-63-3 | |

| Record name | Punicalagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65995-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Punicalagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065995633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicalagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Punicalagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin, a large polyphenol belonging to the ellagitannin family, is abundantly found in pomegranates (Punica granatum) and other plant species. It is recognized as one of the primary bioactive compounds responsible for the health benefits associated with pomegranate consumption. This technical guide provides an in-depth overview of the diverse biological activities of punicalagin, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, cardioprotective, neuroprotective, and hepatoprotective properties. The information is presented with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development efforts.

Antioxidant Activity

Punicalagin is a potent antioxidant, attributed to its numerous hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Its antioxidant capacity has been demonstrated through various in vitro assays.

Quantitative Data: Antioxidant Activity of Punicalagin

| Assay | Test System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50: 4.74 µg/mL | [1] |

| ABTS Radical Scavenging | Chemical Assay | IC50: 21.91 µg/mL | [1] |

| Superoxide Radical Scavenging | Chemical Assay | IC50: 42 times higher than Trolox | [1] |

| Nitric Oxide Radical Scavenging | Chemical Assay | IC50: 2 times lower than Trolox | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of punicalagin using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Punicalagin standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Punicalagin solutions: Prepare a series of dilutions of punicalagin in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each punicalagin dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the punicalagin sample.

-

IC50 Determination: The IC50 value (the concentration of punicalagin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of punicalagin.

Anti-inflammatory Activity

Punicalagin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Punicalagin

| Activity | Cell Line | IC50 / Effect | Reference |

| Inhibition of NO Production | RAW 264.7 Macrophages | Significant reduction with 2.5-10 µM | [2] |

| Inhibition of PGE2 Production | RAW 264.7 Macrophages | IC50: 66.22 µM | [3] |

| Inhibition of TNF-α-induced COX-2 Expression | HT-29 Colon Cancer Cells | 48% inhibition at 50 mg/L | [4] |

| Inhibition of Cell Proliferation | Human PBMCs | IC50: 38.52 µg/mL | [5][6] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory activity of punicalagin by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Punicalagin

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of punicalagin for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Anticancer Activity

Punicalagin has demonstrated potent anticancer properties against a variety of cancer cell lines through the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[7][8]

Quantitative Data: Anticancer Activity of Punicalagin (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Reference |

| AGS | Gastric Cancer | 100-200 µM (at 48h) | [9] |

| HGC-27 | Gastric Cancer | >200 µM (at 48h) | [9] |

| 23132/87 | Gastric Cancer | 100-200 µM (at 48h) | [9] |

| MCF-7 | Breast Cancer | ~39 µg/mL (at 24h), ~31 µg/mL (at 48h) | [10] |

| HCT116 | Colon Cancer | ~75 µg/mL (at 24h), ~40 µg/mL (at 48h) | [10] |

| U2OS | Osteosarcoma | Significant apoptosis at 100 µM (at 48h) | [11] |

| MG63 | Osteosarcoma | Significant apoptosis at 100 µM (at 48h) | [11] |

| SaOS2 | Osteosarcoma | Significant apoptosis at 100 µM (at 48h) | [11] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the cytotoxic effects of punicalagin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Punicalagin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of punicalagin and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

-

IC50 Determination: Determine the IC50 value, the concentration of punicalagin that causes 50% inhibition of cell growth.

Antimicrobial Activity

Punicalagin possesses broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Punicalagin (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (LAC strain) | Gram-positive bacteria | 16 | [12] |

| Staphylococcus aureus (MRSA) | Gram-positive bacteria | 61.5 | |

| Vibrio parahaemolyticus | Gram-negative bacteria | 150-200 | [13] |

| Escherichia coli ATCC 25922 | Gram-negative bacteria | 1.2 - 160,000 (discrepancy noted) | [14] |

| Trichophyton mentagrophytes | Dermatophyte fungus | 125 | |

| Microsporum canis | Dermatophyte fungus | 250 |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of punicalagin that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism to be tested

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Punicalagin

-

Sterile 96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Preparation of Punicalagin Dilutions: Prepare a two-fold serial dilution of punicalagin in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no punicalagin) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of punicalagin in which no visible growth is observed.

Cardioprotective, Neuroprotective, and Hepatoprotective Effects

Punicalagin has demonstrated protective effects on various organs, including the heart, brain, and liver, primarily through its antioxidant and anti-inflammatory properties.

-

Cardioprotective Effects: In a rat model of isoproterenol-induced myocardial infarction, pre-treatment with punicalagin (25 and 50 mg/kg) reduced the infarct size, ameliorated histopathological changes, and decreased the levels of cardiac injury markers.[6][15]

-

Neuroprotective Effects: Punicalagin has shown neuroprotective potential in models of neurodegenerative diseases. For instance, in SH-SY5Y cells, a model for neuronal cells, punicalagin provided protection against oxidative stress-induced cell death.[1][16]

-

Hepatoprotective Effects: Studies have shown that punicalagin can protect the liver from damage induced by toxins like carbon tetrachloride (CCl4). In rats, punicalagin administration reduced the levels of liver damage enzymes (AST and ALT) and mitigated histological damage caused by CCl4.[17][18][19][20]

Modulation of Signaling Pathways

The diverse biological activities of punicalagin are mediated through its interaction with multiple intracellular signaling pathways.

Keap1-Nrf2 Pathway

Punicalagin activates the Keap1-Nrf2 antioxidant response pathway.[21][22][23] Under normal conditions, Nrf2 is kept inactive by Keap1. Punicalagin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[21][24]

NF-κB Signaling Pathway

Punicalagin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7][11][25] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[9][11]

MAPK Signaling Pathway

Punicalagin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, inflammation, and apoptosis. The specific effects of punicalagin on MAPK pathways can be cell-type and context-dependent, sometimes leading to inhibition of pro-inflammatory signaling and other times promoting apoptosis in cancer cells.[26][27][28][29]

Apoptosis Pathway

Punicalagin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.[2][30][31][32]

Conclusion

Punicalagin is a highly promising natural compound with a wide range of beneficial biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways, make it a strong candidate for further investigation in the prevention and treatment of various chronic diseases. This technical guide provides a solid foundation of quantitative data and experimental methodologies to aid researchers and drug development professionals in harnessing the therapeutic potential of punicalagin. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in humans.

References

- 1. Punicalin Alleviates OGD/R-Triggered Cell Injury via TGF-β-Mediated Oxidative Stress and Cell Cycle in Neuroblastoma Cells SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Punicalagin, a pomegranate compound, induces apoptosis and autophagy in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pomegranate juice, total pomegranate ellagitannins, and punicalagin suppress inflammatory cell signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective potential of Punica granatum extract in isoproterenol-induced myocardial infarction in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Punicalagin as a Key Bioactive Compound Responsible for the Antimicrobial Properties of L. Peel Extract against - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial and antiviral properties of punicalagin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Punicalagin attenuates myocardial oxidative damage, inflammation, and apoptosis in isoproterenol-induced myocardial infarction in rats: Biochemical, immunohistochemical, and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Potential of Punicalagin, a Natural Component of Pomegranate Polyphenols: A Review [imrpress.com]

- 17. Antioxidant and hepatoprotective activity of punicalagin and punicalin on carbon tetrachloride-induced liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mbse.journals.ekb.eg [mbse.journals.ekb.eg]

- 21. Punicalagin attenuates palmitate-induced lipotoxicity in HepG2 cells by activating the Keap1-Nrf2 antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Punicalagin, a Pomegranate-Derived Ellagitannin, Suppresses Obesity and Obesity-Induced Inflammatory Responses Via the Nrf2/Keap1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Punicalagin Inhibited Inflammation and Migration of Fibroblast-Like Synoviocytes Through NF-κB Pathway in the Experimental Study of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. Punicalagin as a novel selective aryl hydrocarbon receptor (AhR) modulator upregulates AhR expression through the PDK1/p90RSK/AP-1 pathway to promote the anti-inflammatory response and bactericidal activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Punicalagin induces apoptotic and autophagic cell death in human U87MG glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Punicalagin attenuates ventricular remodeling after acute myocardial infarction via regulating the NLRP3/caspase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Ellagitannin Punicalagin: A Technical Guide to Its Natural Sources, Discovery, and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalagin, a large and complex ellagitannin, is a polyphenolic compound of significant interest within the scientific community due to its potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][2][3] It is most famously associated with the pomegranate (Punica granatum L.), where it is the principal contributor to the fruit's antioxidant capacity.[4] This technical guide provides a comprehensive overview of the natural origins of punicalagin, details its discovery, and presents the methodologies employed for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising bioactive compound.

Discovery and Characterization

Punicalagin (C₄₈H₂₈O₃₀, Molar Mass: 1084.71 g/mol ) is an ellagitannin, a class of hydrolyzable tannins.[5] It exists as a mixture of two anomers, α-punicalagin and β-punicalagin, which differ in the stereochemistry at the anomeric carbon of the central glucose moiety. These isomers can readily interconvert.[6] The molecule is characterized by a central glucose core to which gallagic and hexahydroxydiphenoyl (HHDP) units are attached. Upon hydrolysis, punicalagin yields smaller phenolic compounds, most notably ellagic acid, which is then further metabolized by gut microbiota into urolithins.[3][4][5]

While the medicinal use of its primary source, the pomegranate, dates back centuries, the specific isolation and characterization of punicalagin as the major bioactive component occurred much more recently with the advancement of analytical chemistry techniques. Initial research focused on the general tannin content of pomegranates, with later studies in the late 20th century, such as those by Satomi et al. in 1993, specifically identifying punicalagins as potent carbonic anhydrase inhibitors from the pericarp of Punica granatum L.[5]

Natural Sources of Punicalagin

Punicalagin is not ubiquitous in the plant kingdom. Its presence is concentrated in a few specific plant families, with the pomegranate being the most significant and widely studied source.

Primary Source: Pomegranate (Punica granatum L.)

The pomegranate fruit is the most abundant natural source of punicalagin. However, the concentration of the compound varies dramatically between the different parts of the fruit. The peel (also referred to as the rind, husk, or pericarp) is by far the richest source, often considered a byproduct of juice production but containing the highest concentration of this and other polyphenols.[6][7][8][9] Commercial pomegranate juices, which are often produced by pressing the whole fruit, can contain significant amounts of punicalagin due to extraction from the peel during processing.[10][11]

Other Botanical Sources

While pomegranate is the primary source, punicalagin has also been isolated from other plant species, primarily within the Myrtales order:

-

Terminalia catappa (Indian almond)[5]

-

Terminalia myriocarpa [5]

-

Combretum molle (Velvet bushwillow)[5]

-

Lafoensia pacari , where it has been isolated from the leaves at high concentrations.[1][6]

Quantitative Data on Punicalagin Content

The concentration of punicalagin is subject to variation based on the plant part, cultivar, geographical origin, harvest maturity, and processing methods.[6][12][13] The following table summarizes quantitative data reported in the literature.

| Plant Source | Part | Cultivar/Variety | Punicalagin Content (mg/g dry weight, unless specified) | Reference |

| Punica granatum L. | Peel | Moroccan | 120.9 - 210.6 (α+β) | [7] |

| Punica granatum L. | Peel | "Taishanhong" | 138.232 | [14] |

| Punica granatum L. | Peel | "Kandhari" | 118.6 | [12] |

| Punica granatum L. | Peel | "Desi" | 110.0 | [12] |

| Punica granatum L. | Peel | "Badana" | 98.7 | [12] |

| Punica granatum L. | Peel | Italian Varieties | 0.99 - 47.5 (α+β) | [12] |

| Punica granatum L. | Fresh Peel | Not Specified | 139 (α), 143 (β) | [13] |

| Punica granatum L. | Freeze-Dried Peel | Not Specified | 113.4 (α), 98.7 (β) | [13] |

| Punica granatum L. | Juice (Commercial) | Not Specified | 0.017 - 2 g/L | [15] |

| Lafoensia pacari | Dried Leaf | Not Specified | 197 | [6] |

Experimental Protocols

The extraction and purification of punicalagin are critical steps for research and development. The choice of method depends on the desired yield, purity, and scale of operation.

Extraction Methodologies

A variety of conventional and advanced techniques are used to extract punicalagin from its plant matrix, primarily pomegranate peel.

-

Solvent Extraction (Maceration): This is a simple and common method involving soaking the dried, powdered plant material in a solvent at room temperature for an extended period (e.g., 20 hours).[8] While accessible, it can be less efficient than other methods.[16]

-

Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. Methanol has been shown to yield high amounts of extract (33.5%).[16]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[8][16] Optimal conditions have been reported as using 40-53% ethanol, an extraction time of 20-25 minutes, and a solid-to-solvent ratio of 1:12 to 1:25.[8][11][17]

-

High-Pressure Extraction: This method involves subjecting the plant material mixed with water to high pressure (e.g., 4 kgf/cm²) to facilitate extraction.[18]

Isolation and Purification Protocols

Crude extracts contain a mixture of compounds. Chromatographic techniques are essential to isolate punicalagin to a high degree of purity.

-

Macroporous Resin Column Chromatography: A common primary purification step. The crude extract is passed through a column packed with a non-polar resin, such as Amberlite XAD-16.[17][19] After washing away impurities, punicalagin is desorbed using an ethanol-water gradient (e.g., 50-60% ethanol).[18][19]

-

Flash Chromatography: An efficient method for semi-purification of the extract, also utilizing resins like Amberlite XAD-16, to yield fractions enriched with punicalagin.[17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly semi-preparative and preparative HPLC, is the most widely used method to achieve high purity (>95%).[8][20] It involves using a C18 column with a mobile phase typically consisting of an acidified water/methanol or water/acetonitrile gradient.[6][11][14]

-

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can irreversibly adsorb tannins. It has been successfully used to isolate punicalagin.[6][8]

-

Mass-Directed Preparative LC-MS: This advanced technique uses a mass spectrometer to specifically detect and trigger the collection of fractions containing the target molecule (punicalagin, m/z 1084.7), enabling automated isolation of high-purity compounds.[20]

Quantification and Analysis

Accurate quantification of punicalagin is crucial for quality control and research.

-

High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC): These are the gold-standard methods for separating and quantifying the α and β anomers of punicalagin.[14][21] The system is typically equipped with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector.[22]

-

High-Performance Thin-Layer Chromatography (HPTLC): A simpler, high-throughput method for quantification. A typical solvent system is chloroform: ethyl acetate: formic acid (4:3:3 v/v/v).[23]

Visualizations: Workflows and Pathways

To better illustrate the processes involved with punicalagin, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the extraction and purification of punicalagin.

Caption: Simplified metabolic pathway showing the biosynthesis and metabolism of punicalagin.

Signaling Pathways Modulated by Punicalagin

For drug development professionals, understanding the molecular targets of punicalagin is essential. Research has shown that punicalagin and its metabolites can modulate several critical signaling pathways involved in inflammation and chronic diseases.[2][3]

-

NF-κB Pathway: Punicalagin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.[2][3] This is a primary mechanism for its anti-inflammatory effects.

-

MAPK Pathway: Punicalagin can modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular processes like proliferation, differentiation, and apoptosis.[2][3]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Punicalagin and its metabolite, urolithin A, have been found to inhibit this pathway in various cancer cell lines, suggesting a potential anti-cancer mechanism.[3][24]

-

IL-6/JAK/STAT3 Pathway: By inhibiting the production of IL-6, punicalagin can downregulate the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often overactive in chronic inflammatory conditions and cancers.[2][3]

Caption: Key signaling pathways modulated by punicalagin.

Conclusion

Punicalagin stands out as a high-molecular-weight polyphenol with significant therapeutic potential. Its primary and most abundant source is the peel of the pomegranate, a readily available agricultural byproduct. Efficient and scalable protocols for extraction and purification, ranging from ultrasound-assisted solvent extraction to preparative chromatography, have been well-established. The ability of punicalagin to modulate key signaling pathways involved in inflammation and cell proliferation makes it a compelling candidate for further investigation in the fields of functional foods, nutraceuticals, and drug development. This guide provides the foundational technical knowledge required for scientists and researchers to harness the potential of this remarkable natural compound.

References

- 1. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer and Anti-Diabetics Potentials of Punicalagin Derivatives Extracted from Peeled of Pomegranate (Punica granatum)[v1] | Preprints.org [preprints.org]

- 3. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Punicalagin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review on the extraction of polyphenols from pomegranate peel for punicalagin purification: techniques, applications, and future prospects - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00304G [pubs.rsc.org]

- 9. Pomegranate Peel as a Source of Bioactive Compounds: A Mini Review on Their Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Punicalagins - NutraPedia [nutrahacker.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Processing Factors Affecting the Phytochemical and Nutritional Properties of Pomegranate (Punica granatum L.) Peel Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. CN104327131A - Method for extracting punicalagin from pomegranate peel - Google Patents [patents.google.com]

- 19. CN106349301A - Method for separating and purifying punicalagin in pomegranate peel - Google Patents [patents.google.com]

- 20. Isolation of punicalagin from Punica granatum rind extract using mass-directed semi-preparative ESI-AP single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of analytical method for the quality control of the fruit bark of Punica granatum L. (pomegranate) and antichemotatic activity of extract and rich fraction in punicalagins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantification of punicalagins in commercial preparations and pomegranate cultivars, by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Punicalagin metabolism and its derivatives in vivo.

An In-Depth Technical Guide to the In Vivo Metabolism of Punicalagin and Its Derivatives

Introduction

Punicalagin, a large polyphenol with a high molecular weight, is the most abundant and bioactive ellagitannin found in pomegranates (Punica granatum L.), particularly in the peel.[1] It is recognized for being a potent antioxidant and is credited with many of the health benefits associated with pomegranate consumption, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] However, the biological activities of punicalagin are primarily attributed to its metabolites, which are formed through extensive metabolism in the gastrointestinal tract.[3][4] Due to its large size, punicalagin is not readily absorbed in its intact form.[5][6] Instead, it undergoes hydrolysis and subsequent microbial transformation to yield smaller, more bioavailable compounds, namely ellagic acid and urolithins.[2][7] This guide provides a detailed overview of the in vivo metabolism of punicalagin, quantitative data on its metabolites, experimental protocols for its study, and the key signaling pathways modulated by its derivatives.

The Metabolic Journey of Punicalagin

The transformation of punicalagin in the body is a multi-step process involving both host and microbial actions.

-

Hydrolysis to Ellagic Acid: Upon ingestion, punicalagin is hydrolyzed in the small intestine to ellagic acid.[2][8] This process can occur spontaneously under physiological conditions.[1]

-

Microbial Conversion to Urolithins: Ellagic acid, which has low bioavailability, is then metabolized by the gut microbiota in the colon.[7] The intestinal bacteria perform a series of reactions, including the loss of one of the two lactone rings and successive dehydroxylations, to produce a class of compounds known as urolithins.[4] The primary urolithins formed are Urolithin A, Urolithin B, Urolithin C, and Urolithin D.[2][9]

-

Urolithin Metabotypes: The composition of an individual's gut microbiota significantly influences their ability to produce urolithins from ellagitannins. This has led to the classification of individuals into three urolithin metabotypes:

-

Absorption and Conjugation: Urolithins are more readily absorbed than ellagic acid.[7] After absorption, they undergo phase II metabolism, primarily in the liver, where they are conjugated with glucuronic acid and sulfate to form glucuronide and sulfate derivatives.[4][5] These conjugated forms are the primary circulating metabolites in the plasma.[4]

-

Enterohepatic Recirculation and Excretion: The conjugated urolithins can be excreted in the urine or transported back to the intestine via the bile, a process known as enterohepatic recirculation.[4] This recirculation contributes to their prolonged presence in the body, with some metabolites being detected in urine up to 48 hours after consumption of pomegranate juice.[11]

Quantitative Data on Punicalagin Metabolism

The following tables summarize key quantitative data from in vivo studies on the pharmacokinetics of punicalagin and its metabolites in both animal and human subjects.

Table 1: Pharmacokinetics of Punicalagin and its Metabolites in Rats

| Compound | Dose | Cmax | Tmax | Notes | Reference |

| Punicalagin | 6% of diet for 37 days | ~30 µg/mL | - | Detected in plasma. | [12][13] |

| Ellagic Acid | - | 213 ng/mL | - | Plasma concentration after oral administration. | [14] |

| Urolithins | 6% Punicalagin in diet | Detected | - | Main metabolites in urine are 6H-dibenzo[b,d]pyran-6-one derivatives (urolithins) as aglycones or glucuronides. | [12][13] |

Table 2: Pharmacokinetics of Ellagic Acid and its Metabolites in Humans

| Compound | Dose | Cmax | Tmax | Elimination Half-life | AUC | Reference |

| Ellagic Acid | 180 mL Pomegranate Juice Concentrate | 0.06 ± 0.01 µmol/L (31.9 ng/mL) | 0.98 ± 0.06 h | 0.71 ± 0.08 h | 0.17 ± 0.02 (µmol·h)·L⁻¹ | [11][15] |

| Dimethylellagic acid glucuronide (DMEAG) | 180 mL Pomegranate Juice Concentrate | Detected | - | - | - | [11] |

| Urolithin A-glucuronide | 180 mL Pomegranate Juice Concentrate | Detected | - | Persists in urine for >24h | - | [11] |

| Urolithin B-glucuronide | 180 mL Pomegranate Juice Concentrate | Detected | - | Persists in urine for >24h | - | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of punicalagin metabolism. Below are representative protocols for animal and human studies.

Protocol 1: Evaluation of Punicalagin Bioavailability and Metabolism in Rats

-

Animal Model: Two groups of male Wistar rats (n=5 per group) are used. One group receives a standard diet (control), and the other receives a standard diet supplemented with 6% punicalagin.[13]

-

Housing and Acclimatization: Animals are housed in suitable cages and acclimatized to laboratory conditions for one week prior to the experiment.[16]

-

Dosing and Duration: The experimental diet is provided for 37 consecutive days.[13]

-

Sample Collection:

-

Sample Preparation: Plasma samples are obtained by centrifuging EDTA-treated blood.[11] Urine samples may be treated with β-glucuronidase and sulfatase to analyze deconjugated metabolites.[11]

-

Analytical Method: Metabolites in plasma, urine, and feces are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[13] This allows for the identification and quantification of punicalagin, ellagic acid, and various urolithin derivatives.[13]

Protocol 2: Human Pharmacokinetic Study of Pomegranate Ellagitannins

-

Subjects: Healthy human volunteers (e.g., n=18) are recruited for the study.[11]

-

Intervention: Subjects consume a single oral dose of pomegranate juice concentrate (e.g., 180 mL).[11]

-

Sample Collection:

-

Analytical Method: Plasma and urine samples are analyzed for ellagic acid and its metabolites (e.g., DMEAG, urolithins) using HPLC with electrospray ionization and tandem mass spectrometry (HPLC-ESI-MS/MS).[11]

Signaling Pathways Modulated by Punicalagin and its Derivatives

Punicalagin and its metabolites, particularly urolithins, exert their biological effects by modulating several key intracellular signaling pathways.[1][17]

-

NF-κB Signaling Pathway: Punicalagin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation.[18] It can prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[18] This leads to a downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][18]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes like proliferation and inflammation.[1] Punicalagin can suppress the phosphorylation of p38, ERK, and JNK, thereby inhibiting inflammatory responses.[1]

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Punicalagin and its metabolites have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR in various cancer models, leading to reduced cell proliferation and induction of apoptosis.[1][19][20]

-

JAK/STAT3 Signaling Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is often activated by cytokines like IL-6 and plays a role in inflammation and cancer.[1] Punicalagin can inhibit the secretion of IL-6, thereby suppressing the activation of the JAK/STAT3 pathway.[1][21]

Visualizations

Metabolic Pathway of Punicalagin```dot

// Nodes Punicalagin [label="Punicalagin (in diet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Small_Intestine [label="Small Intestine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ellagic_Acid [label="Ellagic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Colon [label="Colon (Gut Microbiota)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Urolithins [label="Urolithins (A, B, C, D)", fillcolor="#FBBC05", fontcolor="#202124"]; Absorption [label="Absorption", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Liver [label="Liver", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugated_Urolithins [label="Conjugated Urolithins\n(Glucuronides, Sulfates)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Plasma [label="Plasma Circulation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Excretion [label="Urine Excretion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Punicalagin -> Small_Intestine [label="Ingestion", fontsize=8, fontcolor="#5F6368"]; Small_Intestine -> Ellagic_Acid [label="Hydrolysis", fontsize=8, fontcolor="#5F6368"]; Ellagic_Acid -> Colon [fontsize=8, fontcolor="#5F6368"]; Colon -> Urolithins [label="Metabolism", fontsize=8, fontcolor="#5F6368"]; Urolithins -> Absorption [fontsize=8, fontcolor="#5F6368"]; Absorption -> Liver [fontsize=8, fontcolor="#5F6368"]; Liver -> Conjugated_Urolithins [label="Conjugation", fontsize=8, fontcolor="#5F6368"]; Conjugated_Urolithins -> Plasma [fontsize=8, fontcolor="#5F6368"]; Plasma -> Excretion [fontsize=8, fontcolor="#5F6368"]; }

Caption: Workflow for a typical in vivo animal study on punicalagin metabolism.

Inhibition of NF-κB Signaling Pathway

Caption: Punicalagin and its metabolites inhibit the NF-κB signaling pathway.

Conclusion

The in vivo metabolism of punicalagin is a complex process that is critical to its biological activity. While punicalagin itself has poor bioavailability, its gut-derived metabolites, primarily urolithins, are well-absorbed and persist in the circulation. [2][4]These metabolites are the key effectors of the health benefits associated with pomegranate consumption, modulating critical signaling pathways involved in inflammation, cell proliferation, and survival, such as NF-κB, MAPK, and PI3K/Akt/mTOR. [1][17]The significant inter-individual variation in urolithin production, dictated by the gut microbiome, highlights the importance of personalized nutrition strategies. [4]Further research, including large-scale clinical trials, is necessary to fully elucidate the therapeutic potential of punicalagin and its metabolites and to translate these findings into effective clinical applications for the prevention and treatment of chronic diseases.

References

- 1. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. office2.jmbfs.org [office2.jmbfs.org]

- 7. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the bioavailability and metabolism in the rat of punicalagin, an antioxidant polyphenol from pomegranate juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Pomegranate juice and punicalagin-mediated chemoprevention of hepatocellular carcinogenesis via regulating miR-21 and NF-κB-p65 in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Punicalagin regulates signaling pathways in inflammation-associated chronic diseases - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 18. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Preliminary Investigation into the Antioxidant Properties of Punicalagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalagin, a prominent ellagitannin found in pomegranate peel, has garnered significant attention for its potent antioxidant activities.[1][2] This technical guide provides a preliminary investigation into the antioxidant properties of punicalagin, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular mechanisms. The primary antioxidant mechanism of punicalagin involves the modulation of cellular signaling pathways, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][4][5] This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of punicalagin as a natural antioxidant.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. While essential for certain cellular functions, an overaccumulation of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Punicalagin, a large polyphenol found abundantly in pomegranates, has demonstrated significant antioxidant and anti-inflammatory effects in numerous in vitro and in vivo studies.[6] It is considered to be responsible for more than 50% of the antioxidant activity of pomegranate juice.[4] This guide explores the fundamental antioxidant characteristics of punicalagin, providing a technical overview for further research and development.

Quantitative Antioxidant Data

The antioxidant capacity of punicalagin and pomegranate extracts rich in punicalagin has been quantified using various standard assays. The following tables summarize key findings from the literature, providing a comparative overview of its efficacy.

Table 1: In Vitro Antioxidant Activity of Pomegranate Peel Extracts (Rich in Punicalagin)

| Assay | Sample | EC50 / IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Pomegranate Peel Extract | 42.71 ± 0.04 | [7] |

| ABTS Radical Scavenging | Pomegranate Peel Extract | 62.15 ± 0.01 | [7] |

| DPPH Radical Scavenging | Pomegranate Peel Phenolic Extract (PPPE) | 12.49 ± 0.60 | [8] |

| DPPH Radical Scavenging | Pomegranate Aril Phenolic Extract (PAPE) | 21.58 ± 4.44 | [8] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Pomegranate Extracts

| Sample | FRAP Value | Reference |

| Pomegranate Peel Extract | 1.85 ± 0.00 mg Ascorbic Acid Equivalents/100 g | [7] |

| Pomegranate Peel Phenolic Extract (PPPE) | 374.83 ± 16.85 mg Ascorbic Acid Equivalents/g dw | [8] |

| Pomegranate Aril Phenolic Extract (PAPE) | 189.83 ± 5.29 mg Ascorbic Acid Equivalents/g dw | [8] |

Core Signaling Pathway: Nrf2/ARE Activation

A primary mechanism by which punicalagin exerts its antioxidant effects is through the activation of the Nrf2 signaling pathway.[3][4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like punicalagin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][9] Studies have shown that punicalagin can induce Nrf2 nuclear translocation and upregulate the expression of these downstream antioxidant enzymes.[4] Some evidence suggests that this activation is mediated through the PI3K/Akt signaling pathway.[3][10]

Caption: Nrf2/ARE signaling pathway activated by punicalagin.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays frequently used to evaluate the properties of punicalagin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[7]

-

Reagents and Equipment:

-

Procedure:

-

Prepare a series of dilutions of the punicalagin extract in methanol.

-

Add 100 µL of each punicalagin dilution to a 96-well plate.[7]

-

Add 5 mL of 0.1 mM DPPH solution to each well.[7]

-

Prepare a positive control using a known antioxidant and a blank with methanol instead of the sample.[7]

-

Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm.[7]

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Radical Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7] The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

-

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.[7]

-

Reagents and Equipment:

-

ABTS stock solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Acetate buffer (50 mM, pH 4.6)

-

Punicalagin extract/solution of various concentrations

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Spectrophotometer (absorbance at 734 nm)[7]

-

-

Procedure:

-

Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark at room temperature for 16 hours.[7]

-

Before use, dilute the ABTS•+ solution with acetate buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

-

Add 150 µL of the diluted punicalagin sample to a 96-well plate.[7]

-

Add 150 µL of the diluted ABTS•+ solution to each well.[7]

-

Incubate at room temperature and measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferricyanide complex to the ferrous form by antioxidants is monitored by measuring the formation of a colored ferrous complex at 700 nm.[7][8]

-

Reagents and Equipment:

-

Phosphate buffer (0.2 M, pH 6.6)[7]

-

Potassium ferricyanide (1% w/v)[7]

-

Trichloroacetic acid (TCA, 10% v/v)[7]

-

Ferric chloride (FeCl₃, 0.1% w/v)[8]

-

Punicalagin extract/solution of various concentrations

-

Positive control (e.g., Ascorbic acid)

-

Water bath (50°C)

-

Centrifuge

-

Spectrophotometer (absorbance at 700 nm)[7]

-

-

Procedure:

-

Mix 500 µL of the punicalagin sample with 1.25 mL of phosphate buffer and 1.25 mL of potassium ferricyanide.[7]

-

Incubate the mixture at 50°C for 20 minutes.[8]

-

Add 1.25 mL of TCA to stop the reaction.[7]

-

Centrifuge the mixture.

-

Take the supernatant and mix it with distilled water and 0.25 mL of ferric chloride solution.[7]

-

Measure the absorbance at 700 nm.[7]

-

-

Calculation: A higher absorbance indicates a higher reducing power. The results are typically expressed as ascorbic acid equivalents.[7]

Experimental Workflow Overview

The general workflow for investigating the antioxidant properties of a compound like punicalagin involves a multi-step process from initial screening to mechanistic studies.

References

- 1. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases [mdpi.com]

- 2. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Punicalagin Protects Human Retinal Pigment Epithelium Cells from Ultraviolet Radiation-Induced Oxidative Damage by Activating Nrf2/HO-1 Signaling Pathway and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Punicalagin, a Pomegranate-Derived Ellagitannin, Suppresses Obesity and Obesity-Induced Inflammatory Responses Via the Nrf2/Keap1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Initial Screening of Punicalagin's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Punicalagin, a prominent ellagitannin found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth overview of the initial screening of punicalagin's anti-inflammatory effects, focusing on its mechanisms of action, relevant experimental protocols, and quantitative data from in vitro and in vivo studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Punicalagin exerts its anti-inflammatory effects by modulating key signaling pathways that are crucial in the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Punicalagin has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[2]

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a cascade of phosphorylation events.

Studies have demonstrated that punicalagin can suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[2][3] By inhibiting the activation of these key signaling molecules, punicalagin effectively dampens the downstream inflammatory cascade.

Other Signaling Pathways

Beyond the NF-κB and MAPK pathways, research suggests that punicalagin's anti-inflammatory effects may also be mediated through the modulation of other signaling cascades, including the IL-6/JAK/STAT3 and PI3K/Akt/mTOR pathways.[3] Further investigation into these pathways will provide a more complete understanding of punicalagin's multifaceted anti-inflammatory properties.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of punicalagin. These data highlight the dose-dependent inhibitory activity of punicalagin on key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Punicalagin

| Cell Line | Inflammatory Stimulus | Mediator | Punicalagin Concentration | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | 25, 50, 100 µM | Significant decrease | [2] |

| RAW264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 25, 50, 100 µM | Significant decrease | [2] |

| RAW264.7 Macrophages | LPS | TNF-α | 50 µM | Significant inhibition | [3][4] |

| RAW264.7 Macrophages | LPS | IL-6 | 50 µM | Significant inhibition | [3][4] |

| RAW264.7 Macrophages | LPS | IL-1β | 25, 50, 100 µM | Significant decrease | [2] |

| Human PBMC | Phytohemagglutinin | TNF-α | 20-80 µg/mL | Dose-dependent inhibition | [5] |

| Human PBMC | Phytohemagglutinin | IL-6 | 40, 80 µg/mL | Dose-dependent inhibition | [5] |

| Human PBMC | Phytohemagglutinin | IL-8 | Not specified | Dose-dependent inhibition | [5] |

| HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, MCP-1 | ≥ 3 µM | Significant decrease | [6] |

| Caco-2 Cells | Cytokine cocktail + LPS | IL-6, MCP-1 (gene transcription) | Not specified | Significant down-regulation | [7] |

| Caco-2 Cells | Cytokine cocktail + LPS | IL-6, IL-8, MCP-1 (protein secretion) | Not specified | Dose-response decrease | [7] |

Table 2: IC50 Values of Punicalagin for Anti-Inflammatory and Related Activities

| Assay | Cell Line/System | IC50 Value | Reference |

| Cell Proliferation | Human PBMC | 38.52 µg/mL | [5] |

| PGE2 Production | RAW264.7 Macrophages | 66.22 ± 9.4 µM (for a related compound, Granatin B) | [8] |

| Antioxidant Activity (Urolithin C, a metabolite) | Chemical Assay | 0.16 µM | [9] |

| Antioxidant Activity (Urolithin D, a metabolite) | Chemical Assay | 0.33 µM | [9] |

| Antioxidant Activity (Urolithin A, a metabolite) | Chemical Assay | 13.6 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial screening of punicalagin's anti-inflammatory effects.

Cell Culture and Induction of Inflammation in RAW264.7 Macrophages

Objective: To establish an in vitro model of inflammation using murine macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Punicalagin (of high purity)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) at a density that allows for approximately 80% confluency at the time of treatment.

-

Punicalagin Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of punicalagin (e.g., 10, 25, 50, 100 µM). Incubate for 1-2 hours.

-

Inflammation Induction: Add LPS (typically 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).

-

Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, in cell culture supernatants.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Cell culture supernatants from the inflammation experiment

Protocol:

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

-

Sample Preparation: In a 96-well plate, add 50 µL of cell culture supernatant from each experimental condition.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Second Reagent Addition: Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

Commercially available ELISA kits for the specific cytokines of interest

-

Cell culture supernatants

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Plate Preparation: Prepare the ELISA plate according to the manufacturer's instructions, which typically involves coating the wells with a capture antibody.

-

Standard and Sample Addition: Add the provided standards and the collected cell culture supernatants to the appropriate wells. Incubate as per the kit's protocol.

-

Washing: Wash the plate several times with the wash buffer to remove unbound substances.

-

Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Addition: Add the streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Washing: Perform a final wash step.

-

Substrate Development: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

-

Reaction Stoppage: Add the stop solution to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from the inflammation experiment

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by punicalagin and a typical experimental workflow for its initial anti-inflammatory screening.

Caption: Punicalagin's inhibition of NF-κB and MAPK signaling pathways.

Caption: Workflow for in vitro screening of punicalagin's anti-inflammatory effects.

Conclusion

The initial screening of punicalagin has consistently demonstrated its significant anti-inflammatory potential. Its ability to modulate key inflammatory signaling pathways, particularly NF-κB and MAPK, provides a strong mechanistic basis for its observed effects. The quantitative data presented in this guide underscore its dose-dependent efficacy in reducing the production of a wide array of pro-inflammatory mediators. The detailed experimental protocols offer a foundational framework for researchers to further investigate the therapeutic applications of this promising natural compound. Future studies should focus on more complex in vivo models and eventual clinical trials to fully elucidate the therapeutic potential of punicalagin in the management of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Punicalagin inhibits inflammation in LPS-induced RAW264.7 macrophages via the suppression of TLR4-mediated MAPKs and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Punicalagin from pomegranate ameliorates TNF-α/IFN-γ-induced inflammatory responses in HaCaT cells via regulation of SIRT1/STAT3 axis and Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of pomegranate (Punica granatum L.) husk ellagitannins in Caco-2 cells, an in vitro model of human intestine - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Physiological and Immune Functions of Punicalagin - PMC [pmc.ncbi.nlm.nih.gov]

Punicalagin: A Comprehensive Technical Guide on its Chemopreventive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicalagin, a prominent ellagitannin found in pomegranates, has garnered significant scientific interest for its potential as a chemopreventive and therapeutic agent. This technical guide provides an in-depth analysis of the current understanding of punicalagin's anticancer effects, focusing on its molecular mechanisms of action, relevant signaling pathways, and supporting in vitro and in vivo data. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework of punicalagin's multifaceted role in oncology.

Introduction

The search for effective and non-toxic chemopreventive agents is a cornerstone of modern cancer research. Natural compounds, with their diverse chemical structures and biological activities, represent a promising reservoir for novel anticancer drugs. Punicalagin, a large polyphenol found abundantly in the peel, juice, and flowers of the pomegranate (Punica granatum), has emerged as a compelling candidate. Extensive preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress tumor invasion and angiogenesis across a wide range of cancer types. This document aims to consolidate the existing scientific evidence, providing a technical resource for researchers and drug development professionals exploring the therapeutic utility of punicalagin.

Mechanisms of Action

Punicalagin exerts its chemopreventive effects through a multi-pronged approach, targeting several key cellular processes involved in carcinogenesis. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell growth, survival, and metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or malignant cells. Punicalagin has been shown to be a potent inducer of apoptosis in various cancer cell lines. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A key aspect of punicalagin-induced apoptosis is the alteration of the Bax/Bcl-2 ratio. Punicalagin upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2][3] This shift in balance leads to increased mitochondrial membrane permeability, cytochrome c release, and the subsequent activation of the caspase cascade, including caspase-3, -8, and -9, ultimately leading to apoptotic cell death.[1][2][3]

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Punicalagin has been demonstrated to interfere with this process by inducing cell cycle arrest at different phases, thereby preventing cancer cells from dividing and multiplying. For instance, in human hepatoma HepG2 cells, punicalagin treatment leads to an S-phase arrest.[4] In other cancer cell types, such as human U87MG glioma cells, it causes a G2/M phase arrest, which is associated with the downregulation of cyclins A and B.[2]

Quantitative Data on Punicalagin's Efficacy

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of punicalagin's potency across different cancer cell lines and experimental conditions.

Table 1: Inhibitory Concentration (IC50) of Punicalagin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |

| Acute Promyelocytic Leukemia | NB4 | 57.1 µg/mL | 24 | [1] |

| Acute Promyelocytic Leukemia | NB4 | 53.5 µg/mL | 48 | [1] |

| Acute Lymphocytic Leukemia | MOLT-4 | 65.7 µg/mL | 24 | [1] |

| Acute Lymphocytic Leukemia | MOLT-4 | 58.9 µg/mL | 48 | [1] |

| Gastric Cancer | AGS | 100-200 µM | 48 | [5] |

| Gastric Cancer | HGC-27 | >200 µM | 48 | [5] |

| Gastric Cancer | 23 132/87 | 100-200 µM | 48 | [5] |

| Breast Cancer | MCF-7 | >50 µM | Not Specified | [6] |

| Breast Cancer | MDA-MB-231 | >50 µM | Not Specified | [6] |

Table 2: Punicalagin-Induced Apoptosis in Cancer Cells

| Cancer Type | Cell Line | Punicalagin Concentration | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Reference |

| Osteosarcoma | U2OS | 100 µM | 48 | Significantly Increased | [7] |

| Osteosarcoma | MG63 | 100 µM | 48 | Significantly Increased | [7] |

| Osteosarcoma | SaOS2 | 100 µM | 48 | Significantly Increased | [7] |

| Gastric Cancer | AGS | 100 µM | 48 | Significantly Increased | [5] |

| Gastric Cancer | HGC-27 | 100 µM | 48 | Significantly Increased | [5] |

| Gastric Cancer | 23 132/87 | 100 µM | 48 | Significantly Increased | [5] |

| Acute Promyelocytic Leukemia | NB4 | 55 µg/mL (IC50) | 48 | Significantly Increased | [1] |

| Acute Lymphocytic Leukemia | MOLT-4 | 55 µg/mL (IC50) | 48 | Significantly Increased | [1] |

Table 3: Effect of Punicalagin on Cell Cycle Distribution

| Cancer Type | Cell Line | Punicalagin Concentration | Treatment Duration (hours) | Effect on Cell Cycle | Reference |

| Hepatoma | HepG2 | 50 µM | 48 | 36.78% to 50.25% increase in S phase | [4] |

| Hepatoma | HepG2 | 100 µM | 48 | 36.78% to 50.25% increase in S phase | [4] |

| Leukemia | THP-1 | Not Specified | 48 | ~58% increase in S phase | [8] |

Key Signaling Pathways Modulated by Punicalagin

Punicalagin's anticancer activity is intricately linked to its ability to modulate key signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. Punicalagin has been shown to inhibit the NF-κB signaling pathway.[9] It achieves this by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would activate the transcription of pro-survival and pro-inflammatory genes.[9][10] This inhibition of NF-κB signaling contributes to the pro-apoptotic and anti-inflammatory effects of punicalagin.[9]

Caption: Punicalagin inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Punicalagin has been reported to suppress this pathway, contributing to its anticancer effects.[11] By inhibiting the phosphorylation of Akt and downstream effectors like mTOR, punicalagin can halt the signals that promote cancer cell growth and survival.